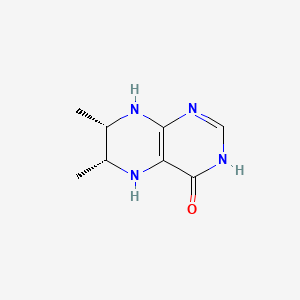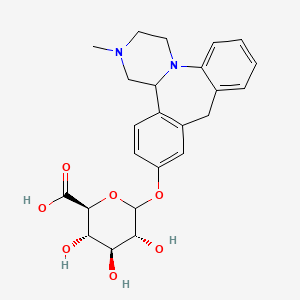
8-Hydroxy Mianserin beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy Mianserin b-D-Glucuronide is a metabolite of Mianserin, a tetracyclic antidepressant. This compound is significant in the field of biomedicine as it helps in understanding the pharmacokinetic properties of Mianserin. It is used to explore the metabolism and potential therapeutic benefits of Mianserin in treating conditions like depression and insomnia .
Vorbereitungsmethoden
The synthesis of 8-Hydroxy Mianserin b-D-Glucuronide involves several steps. The primary synthetic route includes the hydroxylation of Mianserin followed by glucuronidation. The reaction conditions typically involve the use of specific enzymes or chemical catalysts to facilitate these transformations. Industrial production methods may involve optimizing these reactions for higher yield and purity, often using advanced techniques like chromatography for purification .
Analyse Chemischer Reaktionen
8-Hydroxy Mianserin b-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or other bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could lead to the formation of reduced analogs .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy Mianserin b-D-Glucuronide is extensively used in scientific research, particularly in:
Chemistry: Studying the metabolic pathways and chemical properties of Mianserin.
Biology: Investigating the biological effects and interactions of Mianserin metabolites.
Medicine: Exploring the therapeutic potential of Mianserin and its metabolites in treating depression and other conditions.
Industry: Used in the development of pharmaceutical formulations and quality control processes .
Wirkmechanismus
The mechanism of action of 8-Hydroxy Mianserin b-D-Glucuronide involves its interaction with various molecular targets. Mianserin, the parent compound, is known to block alpha-adrenergic, histamine H1, and certain serotonin receptors. This leads to an increase in norepinephrine release and modulation of serotonin activity, contributing to its antidepressant effects. The glucuronide metabolite helps in understanding these interactions and the overall pharmacokinetic profile of Mianserin .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy Mianserin b-D-Glucuronide can be compared with other similar compounds, such as:
Mianserin: The parent compound, used as an antidepressant.
Mirtazapine: A closely related tetracyclic antidepressant with similar but distinct pharmacological properties.
Other Glucuronides: Various glucuronide metabolites of different drugs, which help in understanding the metabolism and excretion of these drugs.
The uniqueness of 8-Hydroxy Mianserin b-D-Glucuronide lies in its specific role in elucidating the pharmacokinetics and therapeutic potential of Mianserin .
Eigenschaften
Molekularformel |
C24H28N2O7 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H28N2O7/c1-25-8-9-26-17-5-3-2-4-13(17)10-14-11-15(6-7-16(14)18(26)12-25)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)/t18?,19-,20-,21+,22-,24?/m0/s1 |
InChI-Schlüssel |
ITNHGSGVULVUQW-YLSJHQJASA-N |
Isomerische SMILES |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


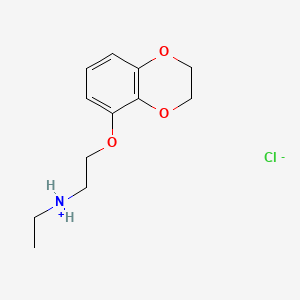
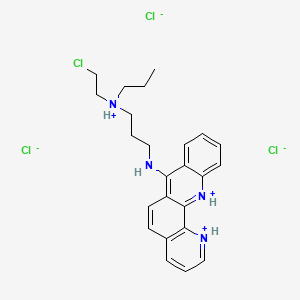
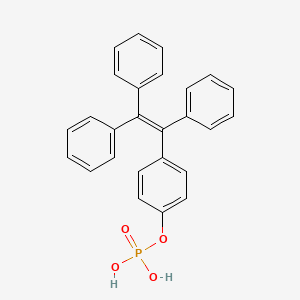
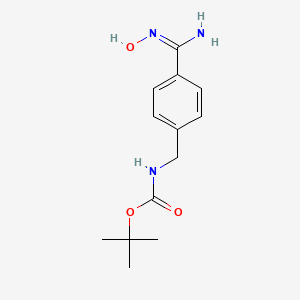

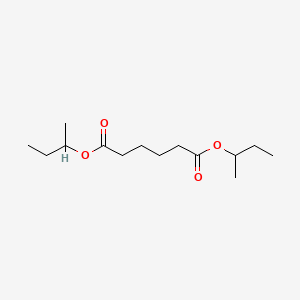
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

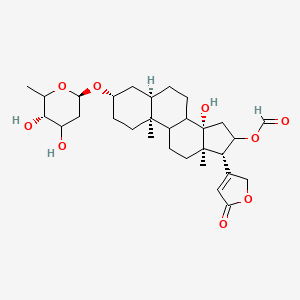
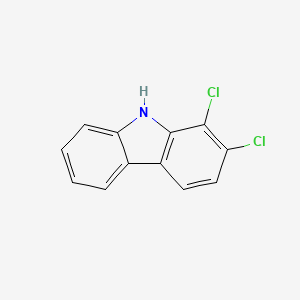
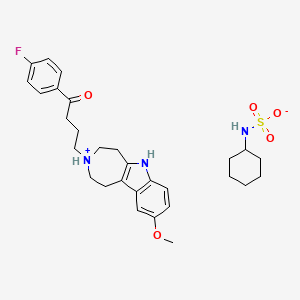
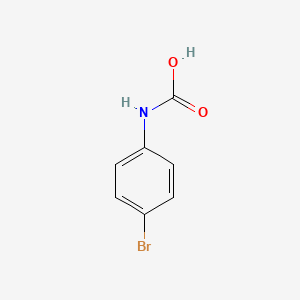
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
